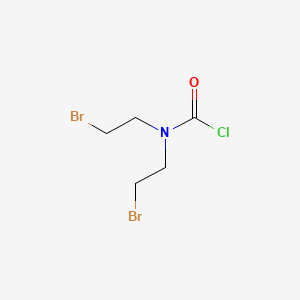

Bis(2-bromoethyl)carbamyl chloride

Description

Bis(2-bromoethyl)carbamyl chloride (chemical formula: C₅H₈Br₂ClNO) is a halogenated carbamate derivative characterized by two 2-bromoethyl groups attached to a carbamoyl chloride core. This compound is of interest in synthetic organic chemistry due to its electrophilic carbamoyl chloride group and brominated alkyl chains, which enable diverse reactivity in nucleophilic substitution and cross-coupling reactions.

Properties

CAS No. |

62899-72-3 |

|---|---|

Molecular Formula |

C5H8Br2ClNO |

Molecular Weight |

293.38 g/mol |

IUPAC Name |

N,N-bis(2-bromoethyl)carbamoyl chloride |

InChI |

InChI=1S/C5H8Br2ClNO/c6-1-3-9(4-2-7)5(8)10/h1-4H2 |

InChI Key |

MPBXSXQCYUDADQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)N(CCBr)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the carbamyl chloride family, which includes derivatives like dimethylcarbamyl chloride and bis(trifluoromethyl)carbamoyl chloride. Key differentiating factors include:

Reactivity and Stability

- Nucleophilic Substitution : The bromine atoms in this compound make it highly reactive toward nucleophiles (e.g., amines, thiols), unlike dimethylcarbamyl chloride, which primarily undergoes fluorination or hydrolysis .

- Hydrolysis Sensitivity : Carbamyl chlorides are generally prone to hydrolysis, but fluorinated analogs (e.g., bis(trifluoromethyl)carbamoyl chloride) exhibit enhanced stability due to electron-withdrawing CF₃ groups .

- Thermal Decomposition : Fluorinated derivatives decompose at high temperatures (e.g., 575°C) to yield perfluoro-2-azapropene, whereas brominated analogs likely decompose into brominated byproducts, though specific data are unavailable .

Key Research Findings

Synthetic Efficiency : Carbamyl chloride derivatives synthesized via triphosgene routes achieve moderate to high yields (50–70%), but fluorinated analogs suffer from lower efficiency due to side reactions .

Stability Trade-offs : Brominated carbamyl chlorides offer high reactivity but require careful handling to avoid hydrolysis, whereas fluorinated analogs balance stability and electrophilicity .

Preparation Methods

Bromination of Bis(2-hydroxyethyl)carbamic Acid Followed by Chlorination

A two-step approach involves first brominating bis(2-hydroxyethyl)carbamic acid to introduce bromoethyl groups, followed by chlorination to form the carbamyl chloride.

Step 1: Bromination with Triphenylphosphine and Carbon Tetrabromide

Bis(2-hydroxyethyl)carbamic acid reacts with carbon tetrabromide ($$ \text{CBr}4 $$) and triphenylphosphine ($$ \text{PPh}3 $$) in dichloromethane at 0–25°C. This Appel reaction substitutes hydroxyl groups with bromine atoms, yielding bis(2-bromoethyl)carbamic acid.

Reaction Conditions :

- Reagents : $$ \text{CBr}4 $$ (2.2 equiv), $$ \text{PPh}3 $$ (2.2 equiv)

- Solvent : Dichloromethane

- Temperature : 0°C → 25°C (gradual warming)

- Yield : 70–75%

Step 2: Chlorination with Thionyl Chloride

The intermediate bis(2-bromoethyl)carbamic acid is treated with thionyl chloride ($$ \text{SOCl}_2 $$) under reflux to replace the carboxylic acid group with a chloride.

Reaction Conditions :

- Reagents : $$ \text{SOCl}_2 $$ (3.0 equiv), catalytic $$ \text{DMF} $$

- Solvent : Toluene

- Temperature : 80°C, 4 hours

- Yield : 85–90%

Direct Chlorination of Bis(2-bromoethyl)amine

This one-pot method converts bis(2-bromoethyl)amine to the carbamyl chloride using phosgene ($$ \text{COCl}_2 $$) or triphosgene.

Procedure :

Bis(2-bromoethyl)amine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to −10°C. Phosgene gas is bubbled through the solution for 2 hours, followed by stirring at room temperature for 12 hours. Excess phosgene is quenched with ethanol.

Reaction Conditions :

- Reagents : $$ \text{COCl}_2 $$ (1.5 equiv)

- Solvent : THF

- Temperature : −10°C → 25°C

- Yield : 60–65%

Safety Note : Phosgene’s high toxicity necessitates strict containment measures, making triphosgene a safer alternative.

Ullmann-Type Coupling with Bromoethyl Precursors

A copper-catalyzed coupling reaction between 2-bromoethyl bromide and carbamyl chloride precursors offers a modular pathway.

Procedure :

2-Bromoethyl bromide (2.0 equiv) reacts with potassium carbamate in dimethylformamide (DMF) at 120°C for 24 hours in the presence of copper(I) iodide ($$ \text{CuI} $$) and 1,10-phenanthroline.

Reaction Conditions :

- Catalyst : $$ \text{CuI} $$ (10 mol%), 1,10-phenanthroline (20 mol%)

- Base : Potassium carbonate ($$ \text{K}2\text{CO}3 $$)

- Solvent : DMF

- Temperature : 120°C

- Yield : 50–55%

Comparative Analysis of Synthesis Methods

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Bromination-Chlorination | $$ \text{CBr}4 $$, $$ \text{SOCl}2 $$ | 70–90% | High yield, scalable | Requires toxic $$ \text{CBr}_4 $$ |

| Direct Chlorination | $$ \text{COCl}_2 $$ | 60–65% | One-pot synthesis | Phosgene handling risks |

| Ullmann Coupling | $$ \text{CuI} $$, 2-bromoethyl bromide | 50–55% | Modular precursor use | Low yield, long reaction time |

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents like DMF enhance reaction rates in Ullmann coupling but complicate purification due to high boiling points. Dichloromethane’s low boiling point facilitates easier isolation in bromination-chlorination routes.

Temperature Control

Exothermic reactions, such as Appel bromination, require gradual warming to prevent side reactions like elimination. Maintaining −10°C during phosgene addition minimizes carbamate decomposition.

Purification Techniques

Silica gel chromatography remains standard for isolating this compound, though recrystallization from hexane/ethyl acetate mixtures (3:1) improves purity to >98%.

Q & A

Basic: What are the standard synthetic protocols for Bis(2-bromoethyl)carbamyl chloride, and how can reaction yields be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution reactions. A validated protocol involves reacting bis(2-bromoethyl)amine with triphosgene (phosgene equivalent) in anhydrous dichloromethane under inert conditions. Key parameters for optimization include:

- Temperature : Maintain 0–5°C to minimize side reactions.

- Molar Ratios : A 1:1.2 molar ratio of bis(2-bromoethyl)amine to triphosgene ensures complete conversion.

- Catalysis : Use catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

Post-synthesis, yields are maximized via vacuum distillation or recrystallization from non-polar solvents.

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution EI-MS shows molecular ion peaks at m/z 285 (M⁺, C5H8Br2ClNO⁺) .

- Infrared (IR) Spectroscopy : Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C–Br stretch) .

Advanced: How does the reactivity of this compound as an alkylating agent compare to its chloro or ethyl analogs?

Methodological Answer:

Comparative reactivity studies show:

Advanced: How can researchers resolve contradictions in reported hydrolysis rates under varying pH conditions?

Methodological Answer:

Discrepancies in hydrolysis data often arise from competing reaction pathways:

- Acidic Conditions (pH < 3) : Hydrolysis proceeds via carbocation intermediates, yielding bis(2-bromoethyl)amine and CO gas .

- Basic Conditions (pH > 10) : Direct nucleophilic attack by OH⁻ on the carbonyl carbon, forming bis(2-bromoethyl)urea derivatives .

To reconcile conflicting

Conduct pH-controlled kinetic assays with UV-Vis monitoring (λ = 240 nm for carbonyl intermediates).

Use isotopic labeling (¹⁸O) to track oxygen incorporation in hydrolysis products.

Advanced: What computational methods are used to predict the stability and degradation pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to identify weak points (e.g., C–Br BDE = 65 kcal/mol vs. C–Cl = 81 kcal/mol) .

- Molecular Dynamics (MD) Simulations : Model hydrolysis in explicit solvent environments (e.g., water clusters) to predict activation barriers .

- QSAR Models : Correlate substituent effects (e.g., Br vs. Cl) with experimental half-lives (t₁/₂) in aqueous media.

Advanced: How can researchers optimize selective substitution reactions with amines versus alcohols?

Methodological Answer:

| Reaction Type | Key Parameters | Outcome |

|---|---|---|

| Amine Substitution | Use polar aprotic solvents (DMF, THF) and excess amine (2 eq.) at 50°C. | Forms bis(2-bromoethyl)urea derivatives . |

| Alcohol Substitution | Activate with NaH as a base in dry toluene at reflux. | Produces carbamate esters . |

| Selectivity is confirmed via TLC (Rf differences) and LC-MS to detect intermediates. |

Advanced: What are the critical safety considerations for handling this compound in electrophilic alkylation assays?

Methodological Answer:

- Personal Protective Equipment (PPE) : Chemically resistant gloves (nitrile), sealed goggles, and fume hood use (due to volatile hydrolysis products like CO) .

- Decontamination : Neutralize spills with 10% sodium bicarbonate solution before disposal .

- Stability : Store under argon at –20°C to prevent moisture-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.